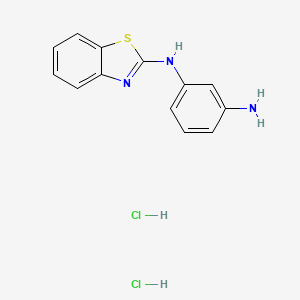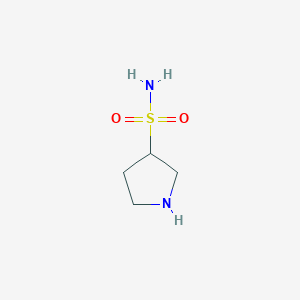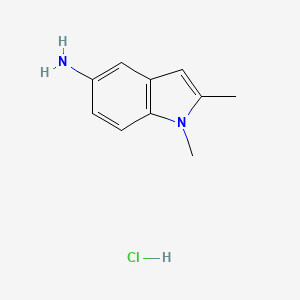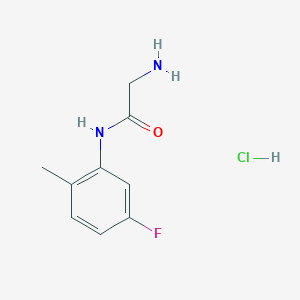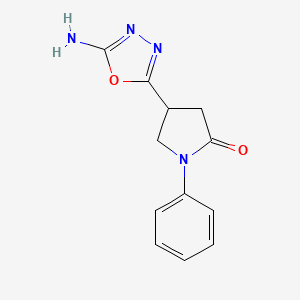
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one
Overview
Description
The compound “4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one” is a complex organic molecule that contains several functional groups and structural features. It has an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . This type of structure is often found in various pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, an amino group attached to this ring, and a phenylpyrrolidin-2-one moiety. The exact three-dimensional structure would need to be determined through techniques like X-ray crystallography .Chemical Reactions Analysis
Oxadiazole derivatives can participate in various chemical reactions, particularly at the amino group. They can undergo acylation, alkylation, and other reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, we would expect it to have the properties typical of oxadiazole derivatives, such as a relatively high melting point and good stability .Scientific Research Applications
Synthesis and Biological Evaluation
1,3,4-Oxadiazole bearing compounds, including 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one, have garnered significant interest in scientific research due to their diverse biological activities. These compounds have been synthesized and tested for various biological properties, such as butyrylcholinesterase (BChE) enzyme inhibition and molecular docking studies. Important amino acid residues like Gly116, His438, Tyr332, and Ser198 are involved in the binding and stabilization of these compounds in the BChE active site (Khalid et al., 2016).
Application in Polymer-Drug Conjugates
Oxadiazole-functionalized polymers have been investigated for use in biomedical applications, specifically drug delivery. For instance, a polymer–drug conjugate based on poly(N-vinylpyrrolidone-co-maleic anhydride) with 2-amino-5-(4-methoxy-phenyl)-1,3,4-oxadiazole, exhibiting antimicrobial and antifungal activity, was synthesized. This conjugate copolymer showed potential for use in the crystallization of CaCO3 particles, indicating its applicability in biomedical fields (Damaceanu et al., 2012).
Antimicrobial and Antifungal Activities
Oxadiazole derivatives have been reported for their wide spectrum of activities, including antimicrobial and antifungal properties. Various studies have synthesized and characterized these compounds, demonstrating significant activity against different bacterial and fungal strains. This makes them excellent candidates for developing new antimicrobial agents (Yata & Talagadadivi, 2014).
Anticancer Potential
There is growing interest in the anticancer activities of 1,3,4-oxadiazole derivatives. Studies have synthesized and tested these compounds for their efficacy against various cancer cell lines. The molecular structure of these compounds plays a crucial role in determining their biological activity and potential as anticancer agents (Redda & Gangapuram, 2007).
Future Directions
properties
IUPAC Name |
4-(5-amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c13-12-15-14-11(18-12)8-6-10(17)16(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHFRCNQQCHGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



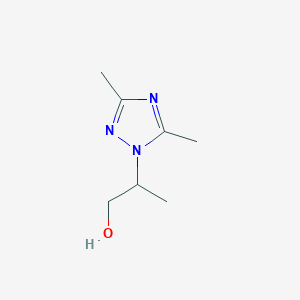
![1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1439556.png)
![[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1439557.png)

![6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1439563.png)
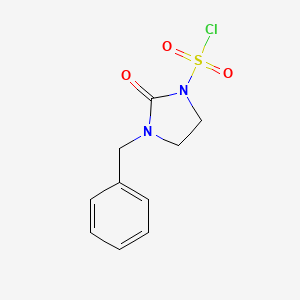
![[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439565.png)
